
4-(3-Aminophenyl)-N,N,1-trimethylpyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Aminophenyl)-N,N,1-trimethylpyrrolidine-3-carboxamide is a chemical compound with a unique structure that includes an aminophenyl group and a trimethylpyrrolidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Aminophenyl)-N,N,1-trimethylpyrrolidine-3-carboxamide typically involves the reaction of 3-aminophenyl derivatives with N,N,1-trimethylpyrrolidine-3-carboxylic acid. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product. For example, Suzuki–Miyaura coupling is a common method used in the synthesis of such compounds, involving the use of boron reagents and palladium catalysts .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired compound from by-products.
Chemical Reactions Analysis
Types of Reactions
4-(3-Aminophenyl)-N,N,1-trimethylpyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aminophenyl group can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include boron reagents for coupling reactions, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The conditions for these reactions vary but often involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
4-(3-Aminophenyl)-N,N,1-trimethylpyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: It is used in the synthesis of complex organic molecules and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(3-Aminophenyl)-N,N,1-trimethylpyrrolidine-3-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The aminophenyl group can form hydrogen bonds and other interactions with target molecules, influencing their activity and function. The pathways involved may include signal transduction and metabolic pathways, depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other aminophenyl derivatives and pyrrolidine carboxamides, such as:
- 4-(3-Aminophenyl)benzonitrile
- 6-(3-Aminophenyl)-N-(tert-butyl)-2-(trifluoromethyl)quinazolin-4-amine
Uniqueness
4-(3-Aminophenyl)-N,N,1-trimethylpyrrolidine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C14H21N3O |
|---|---|
Molecular Weight |
247.34 g/mol |
IUPAC Name |
4-(3-aminophenyl)-N,N,1-trimethylpyrrolidine-3-carboxamide |
InChI |
InChI=1S/C14H21N3O/c1-16(2)14(18)13-9-17(3)8-12(13)10-5-4-6-11(15)7-10/h4-7,12-13H,8-9,15H2,1-3H3 |
InChI Key |
DANXGDIJIYQMCE-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(C(C1)C(=O)N(C)C)C2=CC(=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



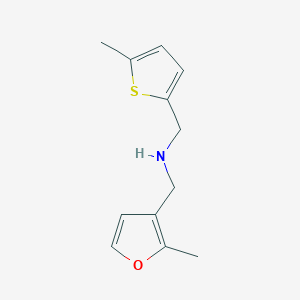
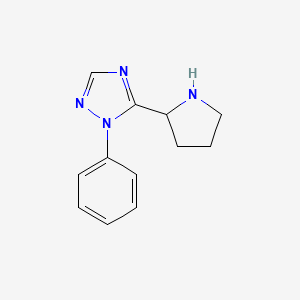


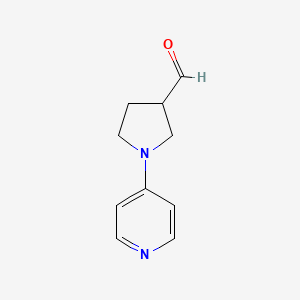
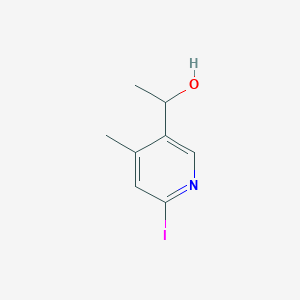





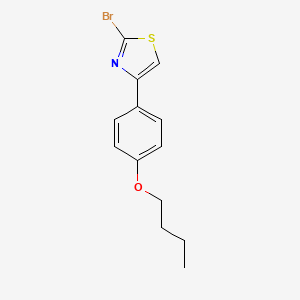
![2-(4-Oxo-2-(pyridin-2-yl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid](/img/structure/B11790675.png)
